Trimethylsilyl cyclopentanecarboxylate
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Overview
Description
Trimethylsilyl cyclopentanecarboxylate is an organic compound with the molecular formula C9H18O2Si. It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Trimethylsilyl cyclopentanecarboxylate finds applications in several fields:
Mechanism of Action
The mechanism of action of trimethylsilyl cyclopentanecarboxylate primarily involves its role as a protecting group. The trimethylsilyl group shields the carboxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is achieved through the formation of a stable ester bond, which can be cleaved under specific conditions to regenerate the original carboxyl group .
Comparison with Similar Compounds
Trimethylsilyl acetate: Another ester of trimethylsilyl, used similarly as a protecting group for carboxylic acids.
Trimethylsilyl propionate: A related compound with a propionic acid backbone, also used in organic synthesis.
Uniqueness: Trimethylsilyl cyclopentanecarboxylate is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
84678-75-1 |
---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
trimethylsilyl cyclopentanecarboxylate |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)11-9(10)8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
InChI Key |
RCNLUVBAZAMEIC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1CCCC1 |
Origin of Product |
United States |
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